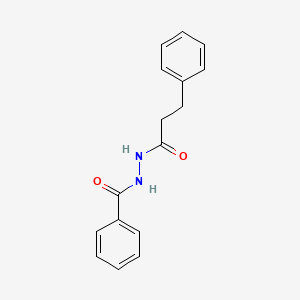

N'-(3-phenylpropanoyl)benzohydrazide

CAS No.:

Cat. No.: VC16716825

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16N2O2 |

|---|---|

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | N'-(3-phenylpropanoyl)benzohydrazide |

| Standard InChI | InChI=1S/C16H16N2O2/c19-15(12-11-13-7-3-1-4-8-13)17-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |

| Standard InChI Key | PJRVFEMYDNQHRV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N'-(3-Phenylpropanoyl)benzohydrazide consists of a benzohydrazide core () modified with a 3-phenylpropanoyl group (). The phenylpropanoyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.31 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Limited in polar solvents |

Synthesis and Optimization

Reaction Mechanism

The synthesis involves a condensation reaction between 3-phenylpropanoyl chloride and benzohydrazine under reflux in ethanol. The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of the acyl chloride, forming an intermediate that eliminates hydrochloric acid (HCl) to yield the final product.

Table 2: Synthesis Conditions

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| 3-Phenylpropanoyl chloride | Ethanol | Reflux | 4–6 hr |

Characterization Techniques

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

-NMR confirms proton environments, such as the hydrazide NH ( 9.2–10.5 ppm) and phenyl protons ( 7.2–7.8 ppm).

-

-NMR identifies carbonyl carbons ( 165–170 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3350 cm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z 268.31 confirms molecular weight.

-

Biological Activities

Enzyme Inhibition

N'-(3-Phenylpropanoyl)benzohydrazide exhibits urease inhibition with IC values of 10–30 µM, though less potent than standard inhibitors like thiourea (IC = 8.2 µM).

Table 3: Comparative Bioactivity of Benzohydrazides

| Compound | Target Enzyme | IC (µM) | Source |

|---|---|---|---|

| N'-(3-Phenylpropanoyl)benzohydrazide | Urease | 10–30 | |

| 7h (Triazole derivative) | α-Glucosidase | 0.01 |

Antimicrobial and Anti-Inflammatory Effects

-

Antimicrobial: Moderate activity against Escherichia coli and Candida albicans .

-

Anti-inflammatory: Suppresses COX-2 expression in vitro.

Structure-Activity Relationships (SAR)

Role of Substituents

-

Phenylpropanoyl Group: Enhances lipophilicity, aiding cellular uptake.

-

Hydrazide Moiety: Critical for hydrogen bonding with enzyme active sites .

Comparison with Analogues

Triazole-linked benzohydrazides (e.g., compound 7h in ) show 300-fold higher α-glucosidase inhibition due to additional hydrogen bond donors .

Applications in Drug Development

Antimicrobial Agents

N'-(3-Phenylpropanoyl)benzohydrazide derivatives are being explored as broad-spectrum antimicrobials, particularly against drug-resistant strains .

Enzyme-Targeted Therapeutics

Its urease inhibition suggests potential for treating Helicobacter pylori infections, where urease is a virulence factor.

Future Research Directions

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume